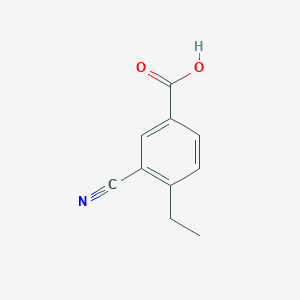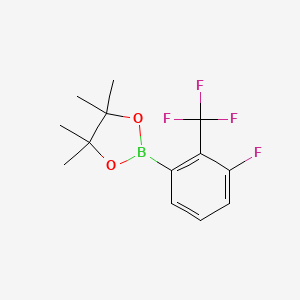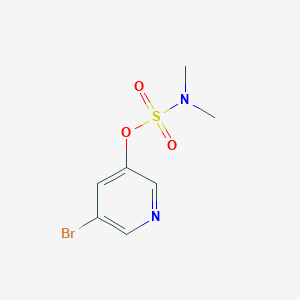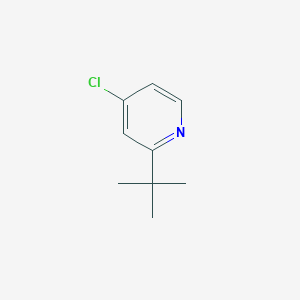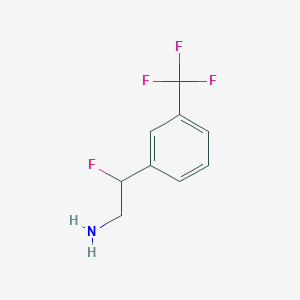
2-Fluoro-5-trifluoromethylphenylethylamine
Overview
Description
2-Fluoro-5-trifluoromethylphenylethylamine is a chemical compound with the molecular formula C7H5F4N It is characterized by the presence of a fluorine atom and a trifluoromethyl group attached to a phenylethylamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-5-trifluoromethylphenylethylamine typically involves the following steps:
Nitration: The starting material, 2-fluorobenzotrifluoride, undergoes nitration to introduce a nitro group at the 5-position.
Reduction: The nitro group is then reduced to an amine group using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.
Amination: The resulting compound is further aminated to introduce the ethylamine group.
Industrial Production Methods: In an industrial setting, the compound is produced through a continuous flow process to ensure efficiency and safety. The reaction conditions are carefully controlled to optimize yield and purity. The use of advanced catalysts and reaction monitoring techniques helps in achieving high-quality product.
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-5-trifluoromethylphenylethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to obtain different reduced forms of the compound.
Substitution: Substitution reactions can occur at the fluorine or trifluoromethyl groups, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Fluoro-5-trifluoromethylphenyl ketones.
Reduction Products: Fluoro-5-trifluoromethylphenylethanolamine.
Substitution Products: Various substituted derivatives based on the nucleophile or electrophile used.
Scientific Research Applications
2-Fluoro-5-trifluoromethylphenylethylamine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is utilized in the study of biological systems, particularly in the development of new pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Fluoro-5-trifluoromethylphenylethylamine exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
2-Fluoro-5-trifluoromethylphenylethylamine is unique due to its combination of fluorine and trifluoromethyl groups, which impart distinct chemical properties. Similar compounds include:
3-Fluoro-5-trifluoromethylphenylethylamine: Similar structure but with a different position of the fluorine atom.
4-Fluoro-3-trifluoromethylphenylethylamine: Another positional isomer with different chemical behavior.
2-Fluoro-3-trifluoromethylphenylethylamine: Similar to the compound but with a different arrangement of substituents.
Properties
IUPAC Name |
2-fluoro-2-[3-(trifluoromethyl)phenyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F4N/c10-8(5-14)6-2-1-3-7(4-6)9(11,12)13/h1-4,8H,5,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTSCTJKJPCTLOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(CN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


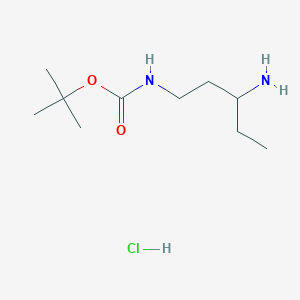
![3-Benzyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B1442381.png)

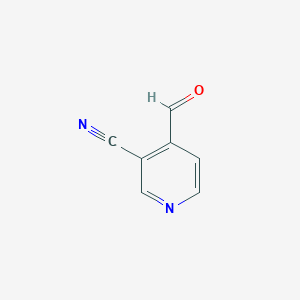
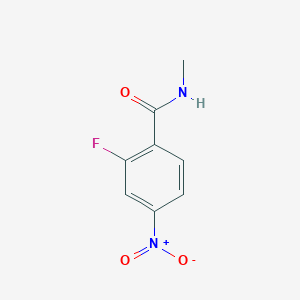


![[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1442390.png)
![Benzene, 2-bromo-1-[(1-methylethyl)sulfonyl]-4-nitro-](/img/structure/B1442394.png)
